molecular formula C10H10N4O2 B562106 2-Methyl-7-methylamino-d3-8-nitro-quinoxaline CAS No. 1020718-63-1

2-Methyl-7-methylamino-d3-8-nitro-quinoxaline

Cat. No.: B562106
CAS No.: 1020718-63-1
M. Wt: 221.234
InChI Key: RWEGKKUGBIGLRG-BMSJAHLVSA-N
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Preparation Methods

The synthesis of 2-Methyl-7-methylamino-d3-8-nitro-quinoxaline involves several steps. The starting material is typically a quinoxaline derivative, which undergoes nitration to introduce the nitro group at the 8-position. The methyl group at the 2-position is introduced through a Friedel-Crafts alkylation reaction. The methylamino group at the 7-position is introduced via a nucleophilic substitution reaction . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to control the process .

Chemical Reactions Analysis

2-Methyl-7-methylamino-d3-8-nitro-quinoxaline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Methyl-7-methylamino-d3-8-nitro-quinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylamino group may also play a role in binding to specific proteins or enzymes, affecting their activity and function .

Comparison with Similar Compounds

2-Methyl-7-methylamino-d3-8-nitro-quinoxaline can be compared with other similar compounds such as:

Properties

IUPAC Name

3-methyl-5-nitro-N-(trideuteriomethyl)quinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-5-12-7-3-4-8(11-2)10(14(15)16)9(7)13-6/h3-5,11H,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEGKKUGBIGLRG-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC(=C(C2=N1)[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC1=C(C2=NC(=CN=C2C=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662107
Record name 3-Methyl-N-(~2~H_3_)methyl-5-nitroquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020718-63-1
Record name 3-Methyl-N-(~2~H_3_)methyl-5-nitroquinoxalin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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